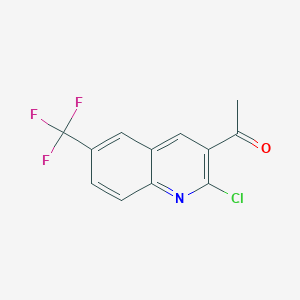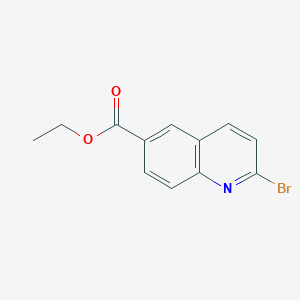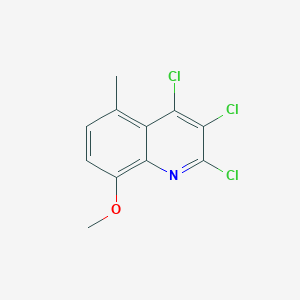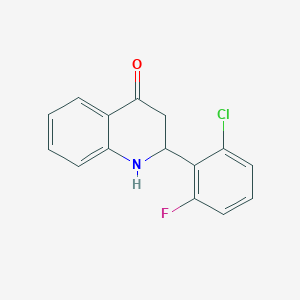
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona es un derivado de quinolina que ha despertado un interés significativo en los campos de la química medicinal y la síntesis orgánica. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2-cloro-6-(trifluorometil)anilina y acetoacetato de etilo.
Ciclización: Los materiales de partida se someten a ciclización para formar el sistema de anillo de quinolina. Este paso a menudo implica el uso de reactivos como ácido polifosfórico o oxicloruro de fósforo.
Sustitución: El intermedio de quinolina resultante se somete entonces a reacciones de sustitución para introducir el grupo etanona en la posición 3.
Métodos de Producción Industrial
Los métodos de producción industrial para 1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona pueden implicar procesos de lotes a gran escala o continuos. Estos métodos generalmente optimizan las condiciones de reacción para lograr altos rendimientos y pureza. Las técnicas comunes incluyen:
Reactores por lotes: Los reactores por lotes a gran escala se utilizan para llevar a cabo las reacciones de ciclización y sustitución. La temperatura, la presión y el tiempo de reacción se controlan cuidadosamente para maximizar el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Aminas, tioles, cloruro de acetilo, anhídrido acético.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de alcohol y derivados de quinolina sustituidos .
Aplicaciones Científicas De Investigación
1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de derivados de quinolina más complejos con posibles actividades biológicas.
Biología: Se estudia por sus posibles propiedades antimicrobianas, antivirales y anticancerígenas. Los derivados de quinolina han mostrado promesa en la inhibición de varias enzimas y vías biológicas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluyendo como agente antimalárico, antimicrobiano y anticancerígeno.
Industria: Se utiliza en el desarrollo de tintes, catalizadores y materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona implica su interacción con objetivos moleculares y vías específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la inhibición o modulación de su actividad.
Vías involucradas: Puede afectar varias vías biológicas, incluyendo la síntesis de ADN, la síntesis de proteínas y las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Cloroquina: Un fármaco antimalárico con una estructura de quinolina similar.
Camptotecina: Un agente anticancerígeno con una estructura basada en quinolina.
Mepacrina: Un agente antimalárico y antiinflamatorio con un núcleo de quinolina.
Singularidad
1-(2-Cloro-6-(trifluorometil)quinolin-3-il)etanona es única debido a la presencia del grupo trifluorometil, que mejora su actividad biológica y estabilidad. Esta característica estructural la distingue de otros derivados de quinolina y contribuye a su amplia gama de aplicaciones .
Propiedades
Fórmula molecular |
C12H7ClF3NO |
|---|---|
Peso molecular |
273.64 g/mol |
Nombre IUPAC |
1-[2-chloro-6-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-5-7-4-8(12(14,15)16)2-3-10(7)17-11(9)13/h2-5H,1H3 |
Clave InChI |
DLJFGUJTHLFEQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)






![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)


